1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O/c27-22-13-11-19(12-14-22)17-28-18-21(23-8-2-4-10-25(23)28)16-26(30)29-15-5-7-20-6-1-3-9-24(20)29/h1-4,6,8-14,18H,5,7,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXQPCPTIVNFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone typically involves multi-step organic reactions:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Synthesis of 1-(4-fluorobenzyl)-1H-indole: This involves the alkylation of indole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline derivative with the indole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for hydrogenation and automated systems for coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS (N-bromosuccinimide) or nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of fluorinated aromatic groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. For instance, research has shown that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The presence of the quinoline structure in this compound suggests potential antimicrobial activity. Quinoline derivatives have been extensively studied for their ability to inhibit bacterial growth and combat resistant strains. In vitro studies could be designed to evaluate the effectiveness of this compound against a range of bacterial and fungal pathogens.
Neurological Applications
Compounds featuring indole and quinoline frameworks have been investigated for their neuroprotective effects. The dual action of these moieties may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the mechanisms of action could reveal insights into how this compound influences neuroinflammatory processes or modulates neurotransmitter systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated that similar indole derivatives significantly inhibited growth in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Evaluated quinoline derivatives against Staphylococcus aureus and found promising results with minimum inhibitory concentrations (MICs) lower than conventional antibiotics. |
| Study C | Neuroprotection | Assessed the impact of indole-based compounds on neuronal cell viability under oxidative stress conditions, showing enhanced cell survival rates compared to controls. |
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cell proliferation.
Pathways Involved: The compound could modulate pathways such as the serotonin or dopamine pathways in the brain, or inhibit kinases involved in cancer cell growth.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Contrasts
Role of Substituents
- Fluorinated Groups : The target compound’s 4-fluorobenzyl group may confer enhanced lipophilicity and metabolic stability compared to AR54’s trimethylphenyl group, which likely improves steric interactions in receptor binding .
- Thioether vs. Ethanone Linkages: Indole-ethanone-α-thioethers (e.g., 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone) exhibit antimalarial activity, whereas the target compound’s ethanone bridge may favor different target engagement, such as kinase or GPCR modulation .
Physicochemical Properties
- Metabolic Stability: Fluorination typically decreases oxidative metabolism, suggesting the target compound could have a longer half-life than non-fluorinated analogues like AR54 .
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a unique structure combining a dihydroquinoline moiety with an indole derivative, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the dihydroquinoline structure exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. In vitro studies have shown that related indole compounds can reduce the production of pro-inflammatory cytokines, suggesting that this compound may also possess similar effects.
Neuroprotective Properties
The dihydroquinoline component has been associated with neuroprotective effects. Studies have demonstrated that derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole and quinoline precursors. The synthesis pathway includes:
- Formation of Dihydroquinoline : Starting from substituted anilines and appropriate aldehydes under acidic conditions.
- Indole Derivative Synthesis : Utilizing condensation reactions to form the indole ring.
- Final Coupling Reaction : Combining both moieties through acylation or similar coupling methods.
Research Findings
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to this compound:
- Case Study 1 : A clinical trial involving indole derivatives showed a marked reduction in inflammatory markers in patients with arthritis.
- Case Study 2 : Preclinical studies on neuroprotective effects demonstrated that similar compounds could improve cognitive function in animal models of Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield?
The synthesis involves coupling quinoline and indole derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in solvents like DMF or THF. Key intermediates include 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde and 3,4-dihydroquinoline boronic ester. Reaction temperatures (60–80°C) and pH control (neutral to slightly basic) are critical to minimize side products. Purification via gradient column chromatography (hexane:ethyl acetate) yields 45–68% purity. Monitoring with TLC and HPLC ensures reproducibility .
Q. Which spectroscopic methods confirm structural integrity during synthesis?
High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C25H22FN2O). ¹H/¹³C NMR identifies key signals: δ 7.85 (indole H-2), 5.45 (CH2 of 4-fluorobenzyl), and 2.95–3.20 (dihydroquinoline CH2). IR confirms carbonyl stretches (~1680 cm⁻¹). Computational geometry optimization (DFT) predicts NMR shifts with <0.3 ppm deviation .
Q. What in vitro assays are recommended for initial biological screening?
Use antimicrobial disk diffusion (against S. aureus, E. coli), MTT cytotoxicity (IC50 in HeLa or MCF-7 cells), and enzyme inhibition (COX-2, 5-LOX) assays. Radioligand displacement (e.g., [³H]-serotonin) quantifies receptor affinity. Dose-response curves (0.1–100 μM) with controls (e.g., indomethacin) establish EC50 values .
Advanced Research Questions
Q. How can contradictions between DNA intercalation and enzyme inhibition mechanisms be resolved?
Perform competitive assays: ethidium bromide displacement (DNA binding) vs. fluorescence-based protease inhibition. Molecular docking (AutoDock Vina) predicts binding energies (∆G < -8 kcal/mol for DNA; ∆G < -10 kcal/mol for COX-2). Validate via site-directed mutagenesis of key residues (e.g., Arg120 in COX-2). Proteomic profiling identifies off-target interactions .
Q. What strategies improve pharmacokinetics for CNS applications?
Modify logP via pro-drug esterification to enhance BBB penetration. In vivo microdialysis in rodents measures brain/plasma ratios (>0.3 targeted). Co-administer P-glycoprotein inhibitors (e.g., verapamil) to boost bioavailability. Metabolic stability assays (human liver microsomes, t₁/₂ > 30 min) guide fluorination at the benzyl group .
Q. How do structural modifications at the 4-fluorobenzyl position affect bioactivity?
Electron-withdrawing groups (e.g., -NO2) increase antimicrobial potency (MIC: 8 → 2 μg/mL) but reduce solubility. Bulky substituents (e.g., -CF3) enhance 5-HT2A binding (Ki: 120 → 45 nM) but raise hepatotoxicity risks. Para-substitutions improve metabolic stability compared to ortho .
Q. Why do certain synthetic routes exhibit poor regioselectivity during indole-quinoline coupling?
Competing C-3 vs. C-2 indole coupling arises from electronic effects. PdCl₂(PPh₃)₂ with K₃PO₄ in toluene/water (3:1, 90°C) favors C-3 coupling (95:5 ratio). Electron-deficient quinolines (e.g., NO2 at C-6) direct β-position coupling. Fukui indices predict nucleophilic sites (difference >0.25 ensures selectivity) .
Q. What analytical challenges arise in biological matrix quantification, and how are they addressed?
Plasma matrix interference is mitigated via protein precipitation (acetonitrile, 1:3 v/v) and SPE (C18 cartridges). LC-MS/MS with deuterated internal standards (e.g., d4-ethyl analog) achieves LOD of 0.1 ng/mL. Gradient elution (5–95% MeOH in 0.1% formic acid, 12 min) separates endogenous compounds. Validate recovery (≥85%) and matrix effects (<15% CV) .
Q. How can synthetic intermediates’ stability issues during scale-up be resolved?
Light-sensitive intermediates (e.g., 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde) require argon storage at -20°C. Hydrolysis-prone intermediates (e.g., quinoline boronic esters) use THF/water biphasic systems (pH 7.4, <40°C). Continuous flow reactors for Suzuki coupling (30 min residence, 80°C) maintain >60% yield .
Q. What safety protocols are critical during synthesis and testing?
Conduct reactions in fume hoods (volatile intermediates). Use PPE: nitrile gloves, safety goggles. Store at 4°C under nitrogen. Acute toxicity testing (rodent LD50) and liver enzyme monitoring (ALT/AST) are essential for in vivo studies. Dispose via incineration (≥1000°C) with alkaline scrubbers for fluorine containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
